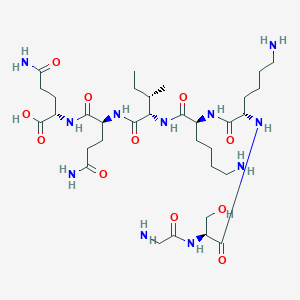
(1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride is a chemical compound with the molecular formula C9H17Cl2N3O. It is a derivative of imidazole and piperidine, both of which are important heterocyclic compounds in organic chemistry. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride typically involves the reaction of imidazole derivatives with piperidine derivatives under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction between the imidazole and piperidine compounds. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated imidazole compounds.
Scientific Research Applications
(1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The piperidine moiety can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Piperidine: A simpler compound with a similar piperidine ring structure.
(1H-Imidazol-4-YL)methanol: A compound with a similar imidazole ring but lacking the piperidine moiety.
Uniqueness
(1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride is unique due to the combination of both imidazole and piperidine rings in its structure. This dual functionality allows it to interact with a broader range of molecular targets and exhibit a wider range of chemical reactivity compared to its simpler counterparts.
Properties
CAS No. |
639089-40-0 |
|---|---|
Molecular Formula |
C9H17Cl2N3O |
Molecular Weight |
254.15 g/mol |
IUPAC Name |
1H-imidazol-5-yl(piperidin-4-yl)methanol;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c13-9(8-5-11-6-12-8)7-1-3-10-4-2-7;;/h5-7,9-10,13H,1-4H2,(H,11,12);2*1H |
InChI Key |
XIBHFMRXGAVDEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(C2=CN=CN2)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


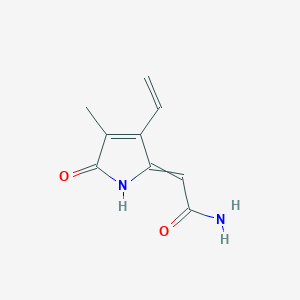
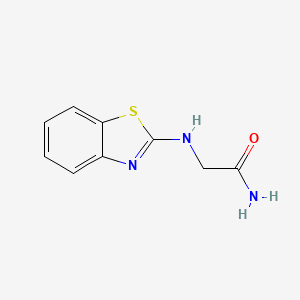

![N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B12581886.png)

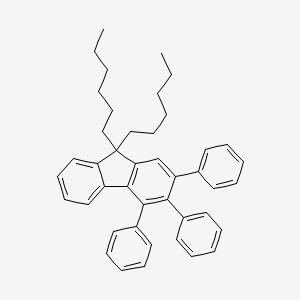
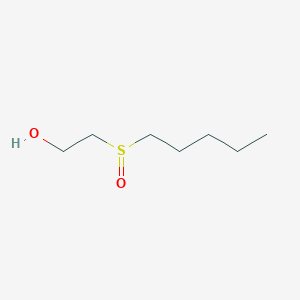
![Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate](/img/structure/B12581919.png)
![N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12581923.png)
![Acetic acid--1-[2-(ethenyloxy)ethoxy]ethan-1-ol (1/1)](/img/structure/B12581934.png)

![(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide](/img/structure/B12581941.png)
![Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester](/img/structure/B12581945.png)
